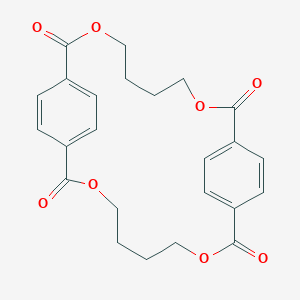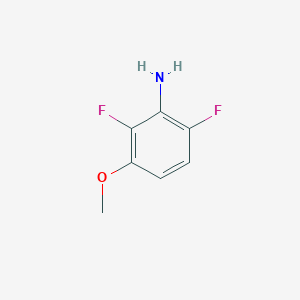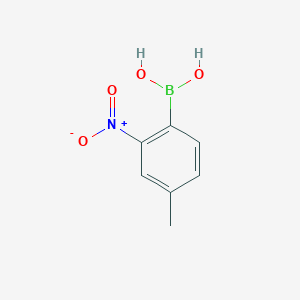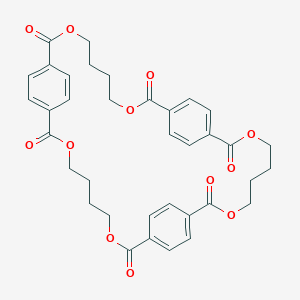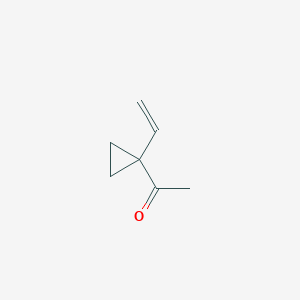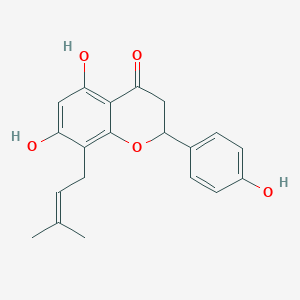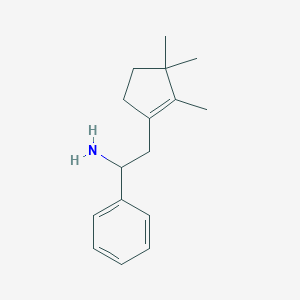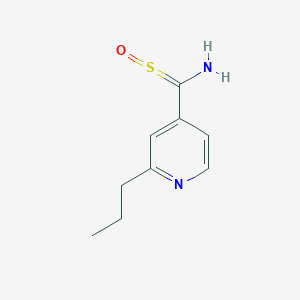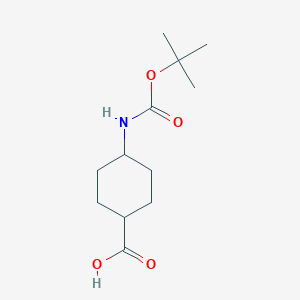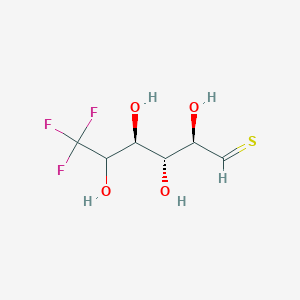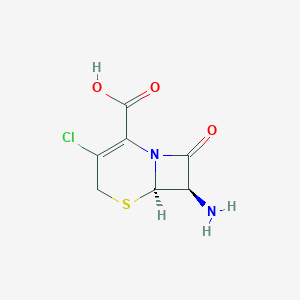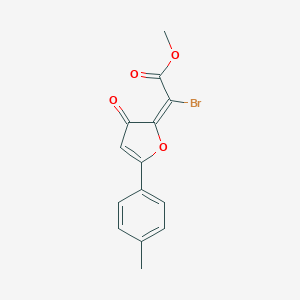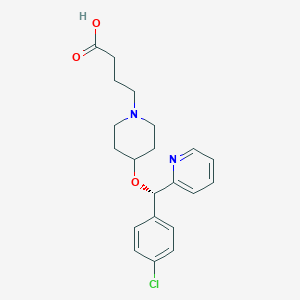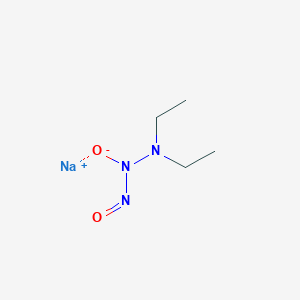![molecular formula C9H14O B138287 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane CAS No. 138352-39-3](/img/structure/B138287.png)
2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This molecule is also known as spiroketals, which are a class of organic compounds that contain a spirocyclic ketal moiety.4]heptane.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane is not fully understood. However, it is believed that this compound can act as a nucleophile and react with electrophiles. This reaction can lead to the formation of new carbon-carbon and carbon-oxygen bonds. In addition, spiroketals have been shown to undergo ring-opening reactions under acidic conditions, which can further increase their reactivity.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane. However, it has been reported that spiroketals can exhibit antibacterial, antifungal, and antitumor activities. In addition, these compounds have also been shown to possess anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane in lab experiments is its high reactivity and versatility. This compound can be easily synthesized and modified to suit specific research needs. However, one of the main limitations is the lack of information on its toxicity and potential side effects. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane. One area of interest is the development of new synthetic methods for the production of spiroketals. In addition, the potential applications of these compounds in drug discovery and catalysis should be further explored. Furthermore, more research is needed to understand the mechanism of action and potential side effects of spiroketals, which can aid in the development of safer and more effective compounds.
Conclusion
In conclusion, 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane is a unique and versatile compound that has gained significant attention in scientific research. Its high reactivity and potential applications in various fields make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential side effects. The future directions for research on spiroketals are promising, and further exploration of their potential applications can lead to the development of new drugs and catalysts.
Méthodes De Synthèse
The synthesis of 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane can be achieved through several methods. One of the most common methods is the acid-catalyzed cyclization of 4-methyl-2-pentanone with glycolic acid. This reaction results in the formation of spiroketal as a major product. Another method involves the reaction of 2-bromo-4-methyl-1-pentene with glycolic acid in the presence of a palladium catalyst. This reaction also yields spiroketal as the major product.
Applications De Recherche Scientifique
2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of organic synthesis. Spiroketal compounds have been used as building blocks for the synthesis of complex natural products and pharmaceuticals. In addition, these compounds have also been used as chiral ligands for catalytic reactions.
Propriétés
Numéro CAS |
138352-39-3 |
|---|---|
Nom du produit |
2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-ethenyl-4-methyl-1-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C9H14O/c1-3-8-9(10-8)6-4-5-7(9)2/h3,7-8H,1,4-6H2,2H3 |
Clé InChI |
BRKUTCLODQZRKE-UHFFFAOYSA-N |
SMILES |
CC1CCCC12C(O2)C=C |
SMILES canonique |
CC1CCCC12C(O2)C=C |
Synonymes |
1-Oxaspiro[2.4]heptane, 2-ethenyl-4-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



